molecular formula C17H17NO4 B13365620 5-butyl-3,6-dihydroxy-2-methyl-1H-benzo[de]isoquinoline-1,4(2H)-dione

5-butyl-3,6-dihydroxy-2-methyl-1H-benzo[de]isoquinoline-1,4(2H)-dione

Cat. No.: B13365620
M. Wt: 299.32 g/mol
InChI Key: RQDWMYCPLYXPON-UHFFFAOYSA-N
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Description

5-butyl-3,6-dihydroxy-2-methyl-1H-benzo[de]isoquinoline-1,4(2H)-dione is a complex organic compound that belongs to the class of benzoisoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-3,6-dihydroxy-2-methyl-1H-benzo[de]isoquinoline-1,4(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-butyl-3,6-dihydroxy-2-methyl-1H-benzo[de]isoquinoline-1,4(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoisoquinoline derivatives, which can have different biological and chemical properties depending on the introduced functional groups.

Scientific Research Applications

5-butyl-3,6-dihydroxy-2-methyl-1H-benzo[de]isoquinoline-1,4(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-butyl-3,6-dihydroxy-2-methyl-1H-benzo[de]isoquinoline-1,4(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-diazonium
  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

5-butyl-3,6-dihydroxy-2-methyl-1H-benzo[de]isoquinoline-1,4(2H)-dione is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

5-butyl-4,6-dihydroxy-2-methylbenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C17H17NO4/c1-3-4-6-11-14(19)9-7-5-8-10-12(9)13(15(11)20)17(22)18(2)16(10)21/h5,7-8,19-20H,3-4,6H2,1-2H3

InChI Key

RQDWMYCPLYXPON-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=C3C(=CC=C2)C(=O)N(C(=O)C3=C1O)C)O

Origin of Product

United States

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